(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Overview
Description
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound also contains a carboxyl group (-COOH) and a ketone group (C=O), making it a keto acid. The (S)-(+)-enantiomer indicates that the compound is optically active and rotates plane-polarized light in a specific direction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid can be achieved through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the compound can be synthesized by the oxidation of 2-tetrahydrofuranmethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the oxidation reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of tetrahydrofuran-2-carboxylic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alcohols, amines, and acid chlorides in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of higher carboxylic acids or diketones.
Reduction: Formation of tetrahydrofuran-2-carboxylic acid.
Substitution: Formation of esters, amides, and other derivatives.
Scientific Research Applications
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. Additionally, the carboxyl and ketone groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Similar structure but lacks the ketone group.
2-Oxotetrahydrofuran-3-carboxylic acid: Similar structure with the ketone group at a different position.
5-Hydroxy-2-tetrahydrofurancarboxylic acid: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both the carboxyl and ketone groups allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2S)-5-oxooxolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVADRSWDTZDDGR-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21461-84-7 | |
Record name | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.